molecular formula C13H19NO B291691 N-(2-ethyl-6-methylphenyl)-2-methylpropanamide

N-(2-ethyl-6-methylphenyl)-2-methylpropanamide

Cat. No. B291691
M. Wt: 205.3 g/mol
InChI Key: CIQTZXRNNMWOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, commonly known as EMMP, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. EMMP is synthesized using a simple and efficient method, which makes it a cost-effective compound for various applications.

Mechanism of Action

The exact mechanism of action of EMMP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. EMMP is also believed to act as a COX-2 inhibitor, which is responsible for the production of prostaglandins, leading to inflammation and pain.
Biochemical and Physiological Effects:
EMMP has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. EMMP has also been reported to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.

Advantages and Limitations for Lab Experiments

EMMP has several advantages for lab experiments, including its cost-effectiveness, ease of synthesis, and high purity level. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on EMMP. One potential direction is to explore its potential use as a drug for the treatment of inflammatory diseases. Another direction is to study its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of new synthesis methods for EMMP could lead to its use in various applications, including catalysis and material science.

Synthesis Methods

EMMP is synthesized by reacting 2-ethyl-6-methylphenol with 2-methylpropanoyl chloride in the presence of a base catalyst such as triethylamine. The reaction occurs at room temperature and yields EMMP as a white crystalline solid with a high purity level. The synthesis method is simple, efficient, and cost-effective, making EMMP a promising compound for various applications.

Scientific Research Applications

EMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs. EMMP has also been studied for its potential use as a photoinitiator in polymerization reactions and as a chiral auxiliary in asymmetric synthesis.

properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C13H19NO/c1-5-11-8-6-7-10(4)12(11)14-13(15)9(2)3/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

CIQTZXRNNMWOAC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C(C)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)C)C

Origin of Product

United States

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